ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate
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Overview
Description
Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate (ECA) is an organic compound that is widely used in scientific research. It has a wide range of applications, including use in biochemical and physiological experiments, as well as in the synthesis of pharmaceuticals.
Scientific Research Applications
Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate is used in a variety of scientific research applications. It has been used in biochemical and physiological experiments to study the effects of various drugs on the body. Additionally, it has been used as a reagent in the synthesis of pharmaceuticals. It has also been used in the synthesis of other organic compounds, such as 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetic acid.
Mechanism of Action
Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate acts as a proton donor, donating a proton to a target molecule. This results in the formation of a new molecule, which can then be used in further reactions or experiments. Additionally, this compound can act as an inhibitor, blocking the activity of certain enzymes or proteins.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In biochemical experiments, it has been found to increase the activity of certain enzymes and proteins. In physiological experiments, it has been found to reduce inflammation, reduce pain, and increase the production of certain hormones.
Advantages and Limitations for Lab Experiments
Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, there are some limitations to its use. It is highly toxic and can cause irritation to the skin and eyes. Additionally, it can be difficult to store and handle due to its high reactivity.
Future Directions
Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate has a wide range of potential future applications. It can be used to study the effects of various drugs on the body, as well as to synthesize new pharmaceuticals. Additionally, it can be used to study the effects of various hormones and enzymes on the body. Additionally, it can be used to synthesize new organic compounds. Finally, it can be used to study the effects of various environmental toxins on the body.
Synthesis Methods
Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate is synthesized using a two-step process. The first step involves the reaction of 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetyl chloride with ethyl alcohol. This reaction forms this compound and hydrochloric acid. The second step involves the addition of sodium hydroxide to the reaction mixture. This neutralizes the hydrochloric acid and forms the final product, this compound.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate involves the reaction of ethyl cyclopropylacetate with 4-chloroaniline, followed by reduction of the resulting imine intermediate to yield the final product.", "Starting Materials": [ "Ethyl cyclopropylacetate", "4-chloroaniline", "Sodium borohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Ethyl cyclopropylacetate is reacted with 4-chloroaniline in the presence of acetic acid and methanol to yield the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to yield the amine intermediate.", "Step 3: The amine intermediate is then treated with acetic acid and ethyl acetate to yield the final product, ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate." ] } | |
CAS RN |
500993-41-9 |
Molecular Formula |
C13H16ClNO2 |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate |
InChI |
InChI=1S/C13H16ClNO2/c1-2-17-12(16)13(15,9-3-4-9)10-5-7-11(14)8-6-10/h5-9H,2-4,15H2,1H3 |
InChI Key |
LPXDWPBKFRNSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CC1)(C2=CC=C(C=C2)Cl)N |
Purity |
95 |
Origin of Product |
United States |
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